Glycyl-L-valyl-L-leucyl-L-cysteine

Beschreibung

Eigenschaften

CAS-Nummer |

845510-05-6 |

|---|---|

Molekularformel |

C16H30N4O5S |

Molekulargewicht |

390.5 g/mol |

IUPAC-Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C16H30N4O5S/c1-8(2)5-10(14(22)19-11(7-26)16(24)25)18-15(23)13(9(3)4)20-12(21)6-17/h8-11,13,26H,5-7,17H2,1-4H3,(H,18,23)(H,19,22)(H,20,21)(H,24,25)/t10-,11-,13-/m0/s1 |

InChI-Schlüssel |

BSHBMENRSREIMY-GVXVVHGQSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CN |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CS)C(=O)O)NC(=O)C(C(C)C)NC(=O)CN |

Herkunft des Produkts |

United States |

Physicochemical Profiling and Bioconjugation Workflows for Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC)

An In-Depth Technical Guide for Peptide Characterization and Thiol-Reactive Modification

Executive Summary

The tetrapeptide Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC) serves as an archetypal model for short, amphipathic, thiol-containing aliphatic peptides. Characterized by a flexible N-terminal glycine, a highly hydrophobic aliphatic core (valine and leucine), and a C-terminal reactive cysteine, GVLC is highly relevant in modern drug discovery. Such sequences are frequently utilized in the rational design of bicyclic peptides and covalent inhibitors, where the aliphatic residues anchor into hydrophobic binding pockets and the cysteine facilitates cyclization or covalent warhead attachment[1]. This whitepaper provides a comprehensive, causality-driven guide to the physicochemical properties, structural dynamics, and experimental handling of GVLC.

Physicochemical Profiling

Understanding the baseline physicochemical properties of GVLC is critical for predicting its behavior in solution, its chromatographic retention, and its reactivity. The hydrophobic V-L core drives structural collapse or membrane interaction, while the terminal charges and polar thiol provide aqueous solubility.

Because GVLC lacks aromatic amino acids (Tryptophan, Tyrosine, Phenylalanine), it does not absorb UV light at the standard 280 nm wavelength. Analytical detection must rely on the absorbance of the peptide bonds at 214 nm.

Table 1: Core Quantitative Physicochemical Properties of GVLC

| Property | Value | Rationale / Significance |

| Sequence | Gly-Val-Leu-Cys (GVLC) | N-terminal flexibility, hydrophobic core, C-terminal reactive thiol. |

| Molecular Formula | C₁₆H₃₀N₄O₅S | Calculated based on the condensation of constituent amino acids. |

| Molecular Weight | 390.50 g/mol | Monoisotopic mass critical for LC-MS identification and molarity calculations. |

| Isoelectric Point (pI) | ~5.7 | The peptide is neutral at physiological pH (7.4). |

| Net Charge (pH 7.4) | 0 (Zwitterionic) | N-terminal amine is protonated (+1); C-terminal carboxylate is deprotonated (-1). |

| UV Absorbance Max | 214 nm | Lacks aromatic residues; detection relies entirely on amide backbone absorbance. |

Structural Dynamics and Thiol Reactivity

The most chemically dynamic feature of GVLC is its C-terminal cysteine. The sulfhydryl (-SH) group has a pKa of approximately 8.3. In oxygen-rich environments at neutral to basic pH, the thiolate anion is highly susceptible to oxidative dimerization, forming the disulfide-linked homodimer GVLC-CLVG.

To utilize GVLC in bioconjugation (e.g., maleimide chemistry), the peptide must be maintained in a strictly reduced state.

The Causality of Reductant Selection: While Dithiothreitol (DTT) and β-mercaptoethanol (BME) are common reducing agents, they contain free thiols that will aggressively compete with the GVLC peptide for maleimide reactive groups, leading to massive off-target consumption of the labeling dye. Therefore, 2 is the mandatory choice[2]. TCEP is a phosphine-based reducing agent that selectively cleaves disulfides via nucleophilic attack by the phosphorus atom. Because TCEP does not contain a thiol, it can be left in the reaction mixture during maleimide conjugation without causing background side-reactions[3].

Fig 1. Redox cycling and dimerization pathway of the GVLC peptide.

Analytical Characterization via RP-HPLC

When analyzing GVLC via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the choice of mobile phase additive is the single most critical parameter for success.

The Causality of Ion-Pairing: GVLC contains a basic N-terminal amine. If analyzed in standard neutral buffers, this positively charged amine interacts with residual negatively charged silanol groups (Si-O⁻) on the silica stationary phase, causing severe peak tailing and loss of resolution[4].

To counteract this, 5 is employed at 0.05% - 0.1% (v/v) as an ion-pairing agent[5]. TFA serves a dual purpose:

-

It lowers the pH to ~2.0, fully protonating the C-terminal carboxylate (neutralizing its charge) and protonating the silanol groups on the column (preventing secondary interactions).

-

The trifluoroacetate anion forms a hydrophobic ion-pair with the N-terminal ammonium ion. This neutralizes the peptide's overall charge and increases its hydrophobicity, driving tighter interaction with the C18 stationary phase and yielding sharp, symmetrical peaks[6].

Experimental Protocols

Protocol 1: TCEP-Mediated Reduction and Maleimide Conjugation

This protocol utilizes maleimide chemistry to attach a fluorophore or warhead to the GVLC cysteine residue. It is designed as a self-validating system, ensuring thiol availability prior to conjugation.

Step-by-Step Methodology:

-

Solubilization & Degassing: Dissolve GVLC in degassed PBS (pH 7.2) to a final concentration of 1 mg/mL. Validation: Verify pH is strictly between 7.0 and 7.5; maleimides lose thiol-selectivity and react with primary amines at pH > 8.0[7].

-

Disulfide Reduction: Add a 10-fold molar excess of TCEP to the peptide solution. Flush the vial with inert gas (Argon/Nitrogen) and incubate for 30 minutes at room temperature[3]. Validation: Perform an Ellman’s reagent (DTNB) assay on a 2 µL aliquot to confirm the presence of free sulfhydryls.

-

Reagent Preparation: Dissolve the maleimide-functionalized probe (e.g., Cy5-maleimide) in anhydrous DMSO to create a 10 mM stock.

-

Conjugation: Add the maleimide stock to the peptide mixture at a 10-to-20-fold molar excess.

-

Incubation: Flush the reaction vial with inert gas, seal tightly, and incubate for 2 hours at room temperature (or overnight at 4°C) protected from light.

-

Purification: Remove unreacted dye and TCEP via RP-HPLC (See Protocol 2)[7].

Fig 2. Step-by-step workflow for the maleimide bioconjugation of GVLC.

Protocol 2: RP-HPLC Purity Assessment

This protocol separates monomeric GVLC, GVLC-CLVG dimers, and maleimide-conjugated GVLC.

Step-by-Step Methodology:

-

Column Setup: Utilize a C18 Analytical Column (e.g., 4.6 x 250 mm, 5 µm, 100 Å) maintained at 25°C.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in LC-MS grade Water.

-

Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

-

-

Gradient Elution: Run a linear gradient from 5% B to 65% B over 30 minutes at a flow rate of 1.0 mL/min. Causality: The highly hydrophobic V-L core requires a steady organic ramp to disrupt hydrophobic interactions with the C18 phase.

-

Detection: Monitor UV absorbance at 214 nm (peptide backbone) and the specific absorbance maximum of the conjugated maleimide dye (if applicable).

-

Validation: Collect the dominant peak and validate the mass via ESI-MS (Expected [M+H]⁺ for unmodified GVLC = 391.5 m/z).

Applications in Drug Development

The GVLC motif is highly prized in the development of targeted therapeutics. Recently, sequences containing the Gly-Val-Leu-Cys motif have been utilized to develop 1[1]. In these complex architectures, the valine and leucine residues penetrate the hydrophobic binding pockets of the protease, while the cysteine residue is conjugated to a vinyl sulfone warhead, resulting in highly potent, nanomolar covalent inhibition[8]. Understanding the physicochemical handling of this sequence is paramount for reproducing and scaling these advanced therapeutic modalities[9].

References

1.1. Exploration of Targeted Anti-tumor Therapy / Exploration Pub. 2.8. ResearchGate. 3. 7. BioActs. 4. 3. Lumiprobe. 5. . Tocris Bioscience. 6.4. Chromatography Online. 7.5. BenchChem. 8. 2. GoldBio. 9.6. Analytical Chemistry - ACS Figshare.

Sources

- 1. Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease [explorationpub.com]

- 2. goldbio.com [goldbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acs.figshare.com [acs.figshare.com]

- 7. bioacts.com [bioacts.com]

- 8. researchgate.net [researchgate.net]

- 9. explorationpub.com [explorationpub.com]

Physicochemical Profiling of the GVLC Tetrapeptide: A Technical Guide

Executive Summary

The GVLC peptide (Glycine-Valine-Leucine-Cysteine ) is a tetrapeptide motif often investigated in the context of antioxidant activity, metal chelation, and protease inhibition due to its C-terminal cysteine residue.[1] Its physicochemical behavior is governed by the hydrophobicity of the central Val-Leu core and the redox-active, ionizable nature of the C-terminal Cysteine.

This guide provides a rigorous derivation of the molecular weight (MW) and isoelectric point (pI) of GVLC, supported by experimental protocols for verification. These parameters are critical for researchers developing peptide-based therapeutics, as they dictate solubility, stability, and purification strategies.[1]

Part 1: Molecular Weight Analysis[1]

Precise molecular weight determination is the first step in peptide characterization, essential for validating synthesis and interpreting Mass Spectrometry (MS) data.

Chemical Formula Derivation

The peptide bond formation involves the condensation of amino acids with the loss of water (

-

Sequence: Gly - Val - Leu - Cys[1]

-

Formula:

Breakdown by Residue:

| Residue | Formula (Residue) | Contribution to MW |

|---|

| Glycine (G) |

Quantitative Mass Calculation

Researchers must distinguish between Monoisotopic Mass (used in high-resolution MS) and Average Mass (used in gravimetric preparation).[1]

| Mass Type | Calculation Basis | Value | Application |

| Monoisotopic | Based on primary isotopes ( | 390.1938 Da | Mass Spectrometry (HRMS) |

| Average | Based on natural isotopic abundance | 390.50 g/mol | Molarity calculations, Dosing |

Critical Note: In ESI-MS (Electrospray Ionization), the observed ion is typically the protonated species

.

Theoretical

:

Part 2: Isoelectric Point (pI) Determination

The pI is the pH at which the peptide carries a net zero charge.[2][3][4][5] For GVLC, this calculation is complex due to the proximity of the C-terminal carboxyl group and the Cysteine thiol side chain.

Ionizable Groups & Values

We utilize standard

| Group | Location | Approximate | Charge (pH < | Charge (pH > |

| C-terminus (Cys) | 1.96 | 0 (COOH) | -1 ( | |

| Thiol (-SH) | Side Chain (Cys) | 8.18 | 0 (SH) | -1 ( |

| N-terminus (Gly) | 9.60 | +1 ( | 0 ( |

Theoretical pI Calculation

The isoelectric point is found by identifying the zwitterionic (neutral) species.

-

pH < 1.96:

-

N-term (+), Side Chain (0), C-term (0)

Net Charge +1

-

-

pH 1.96 – 8.18:

-

N-term (+), Side Chain (0), C-term (-)

Net Charge 0 (Zwitterion)

-

-

pH 8.18 – 9.60:

-

N-term (+), Side Chain (-), C-term (-)

Net Charge -1

-

-

pH > 9.60:

-

N-term (0), Side Chain (-), C-term (-)

Net Charge -2

-

Calculation:

Since the neutral species exists between the deprotonation of the C-terminus (

Result: The theoretical pI of GVLC is 5.07 . At pH 7.4 (physiological), the peptide carries a net negative charge (~ -0.1 to -0.2), aiding solubility but making it susceptible to oxidative aggregation.[1]

Part 3: Visualization of Ionization & Workflow

Ionization Pathway (Graphviz)

Caption: Step-wise ionization of GVLC peptide across the pH scale. The pI (5.07) lies within the green Zwitterion zone.

Part 4: Experimental Methodologies

Theoretical values must be validated, especially given the propensity of Cysteine to oxidize, which alters both MW and pI.

Protocol: Mass Spectrometry (LC-MS) Validation

Objective: Confirm molecular weight and assess purity (presence of disulfide dimers).[1]

-

Sample Preparation:

-

Dissolve 0.1 mg GVLC in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

-

Note: Avoid high pH buffers to prevent rapid oxidation.

-

-

LC Conditions:

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

-

Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.

-

-

MS Settings (ESI+):

-

Scan Range: 100–1000 m/z.

-

Look for 391.2 m/z (

). -

Quality Check: A peak at 779.4 m/z indicates a disulfide dimer (

).[1]

-

Protocol: Isoelectric Focusing (IEF)

Objective: Empirically determine pI.

-

Gel Preparation: Use an IPG (Immobilized pH Gradient) strip with a range of pH 3–10.

-

Rehydration: Load 10 µg of peptide into the rehydration buffer (8M Urea, 2% CHAPS).

-

Critical: Add 20 mM DTT (Dithiothreitol) to keep Cysteine reduced. Without DTT, dimerization will shift the pI significantly.

-

-

Focusing: Run at 20°C, increasing voltage to 8000V until 15,000 V-hr is reached.

-

Staining: Use Silver Stain or Coomassie Blue for visualization. Compare migration against standard pI markers.

Part 5: Stability & Reactivity (The Cysteine Factor)

The C-terminal Cysteine is the defining feature of GVLC's stability profile.

-

Disulfide Dimerization:

-

Storage Recommendations:

-

Lyophilized: Store at -20°C under Argon/Nitrogen.

-

Solution: Use acidic buffers (pH < 4) and include reducing agents (TCEP or DTT) if the monomeric form is required.

-

References

-

PubChem. (n.d.).[6][7] Compound Summary: Gly-Leu-Cys.[1][8] National Library of Medicine. Retrieved from [Link]

-

Pace, C. N., et al. (2009). Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility. Journal of Biological Chemistry. Retrieved from [Link]

-

University of Calgary. (n.d.). Amino Acids, Peptides and Proteins: pKa and pI values. Retrieved from [Link]

Sources

- 1. Buy H-Gly-Ile-Gly-Asp-Pro-Val-Thr-Cys(1)-Leu-Lys-Ser-Gly-Ala-Ile-Cys(2)-His-Pro-Val-Phe-Cys(3)-Pro-Arg-Arg-Tyr-Lys-Gln-Ile-Gly-Thr-Cys(2)-Gly-Leu-Pro-Gly-Thr-Lys-Cys(1)-Cys(3)-Lys-Lys-Pro-OH.TFA [smolecule.com]

- 2. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]

- 3. foodsciencetoolbox.com [foodsciencetoolbox.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gly-Cys-Leu | C11H21N3O4S | CID 145455600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Leu-Cys-Gly | C11H21N3O4S | CID 145456382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gly-Leu-Cys | C11H21N3O4S | CID 44467442 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Structure and Sequence Analysis of Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC)

Abstract

Tetrapeptides, composed of four amino acid residues, occupy a crucial space in biochemical research and pharmaceutical development, offering a balance of structural specificity and synthetic accessibility.[1] This guide provides a comprehensive technical overview of the tetrapeptide Glycyl-L-valyl-L-leucyl-L-cysteine (Gly-Val-Leu-Cys). We will explore its fundamental chemical structure and physicochemical properties, present a detailed, field-proven protocol for its synthesis via Fmoc-based solid-phase peptide synthesis (SPPS), and delineate two orthogonal, gold-standard methodologies for its sequence verification: Edman degradation and tandem mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the synthesis and characterization of short-chain peptides.

Part 1: Molecular Profile of Glycyl-L-valyl-L-leucyl-L-cysteine

A thorough understanding of a peptide's molecular characteristics is the foundation for its application. The sequence—Glycine, Valine, Leucine, Cysteine—dictates its structure, size, charge, and potential for interaction.

Chemical Structure

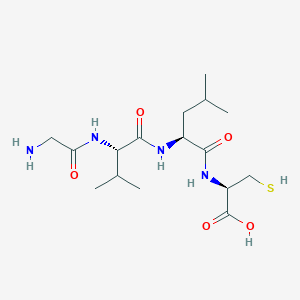

The primary structure of Gly-Val-Leu-Cys consists of four L-amino acids linked by three peptide bonds in a linear sequence. The N-terminus is capped by Glycine, and the C-terminus is capped by Cysteine, which features a reactive thiol (-SH) group.

Figure 1: 2D chemical structure of Glycyl-L-valyl-L-leucyl-L-cysteine.

Physicochemical Properties

The collective properties of the constituent amino acids define the peptide's overall behavior in various biochemical assays and formulations. These properties are summarized below.

| Property | Value | Rationale / Method |

| Molecular Formula | C₁₆H₂₉N₄O₅S | Sum of atomic constituents of Gly, Val, Leu, and Cys, minus three molecules of H₂O for peptide bond formation. |

| Molecular Weight | 390.49 g/mol | Calculated from the sum of the molecular weights of the amino acid residues minus the mass of water molecules lost during peptide bond formation. |

| IUPAC Name | (2R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoic acid | Systematic nomenclature defining the stereochemistry and connectivity of the molecule. |

| Canonical SMILES | CC(C)CC(=O)O">C@@HNC(=O)NC(=O)CN | A linear notation representing the molecule's two-dimensional structure. |

| Key Functional Groups | N-terminal amine, C-terminal carboxylic acid, Thiol (-SH) from Cysteine, Isopropyl and Isobutyl side chains | The thiol group is particularly significant, offering a site for disulfide bonding, conjugation, and antioxidant activity.[] |

Part 2: Chemical Synthesis and Purification

The reliable synthesis of a peptide is paramount to ensuring its purity and, consequently, the validity of subsequent experimental results. For a tetrapeptide like Gly-Val-Leu-Cys, Solid-Phase Peptide Synthesis (SPPS) is the methodology of choice.

Rationale for Synthesis Strategy: Fmoc-Based SPPS

We select the Fmoc (9-fluorenylmethyloxycarbonyl) strategy for SPPS due to its high efficiency and the use of milder reaction conditions compared to the alternative Boc (tert-butyloxycarbonyl) chemistry.[1] SPPS involves building the peptide chain sequentially while the C-terminal amino acid is covalently attached to an insoluble polymer resin. This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing after each reaction step.[1][3]

Experimental Protocol: Fmoc-Based SPPS of Gly-Val-Leu-Cys

This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide. For a C-terminal carboxylic acid, a Wang or 2-chlorotrityl chloride resin would be used.

Materials:

-

Rink Amide Resin

-

Fmoc-Cys(Trt)-OH, Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Gly-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

-

Cold diethyl ether

Procedure:

-

Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel to ensure all reactive sites are accessible.[1]

-

First Amino Acid Loading (Cysteine):

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). This exposes the free amine for the first coupling reaction.

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF. The trityl (Trt) group protects the reactive thiol side chain of cysteine.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.[1]

-

Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

-

-

Sequential Coupling Cycles (Leucine, Valine, Glycine):

-

Repeat the Fmoc deprotection, washing, activation, and coupling steps for Fmoc-Leu-OH, then Fmoc-Val-OH, and finally Fmoc-Gly-OH. A successful coupling at each step is critical for the final product's purity.

-

-

Final Fmoc Deprotection: After coupling the final amino acid (Glycine), perform a final deprotection step with 20% piperidine in DMF to remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DMF and DCM, and dry it under vacuum.

-

Add the cleavage cocktail (TFA/TIS/Water) to the resin and incubate for 2-3 hours at room temperature. This cleaves the peptide from the resin and removes side-chain protecting groups (like Trt from Cysteine).

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[1]

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold diethyl ether to remove scavengers and organic impurities.

-

Dry the crude peptide pellet under vacuum.

-

Synthesis Workflow Diagram

The core of SPPS is a repeated cycle of deprotection and coupling.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Purification and Verification

The crude product is a mixture of the target peptide and deletion sequences. Purification is essential.

-

Purification: High-Performance Liquid Chromatography (HPLC) is the standard method for purifying synthetic peptides.[1] The crude peptide is dissolved in a suitable solvent (e.g., water/acetonitrile mixture), filtered, and injected onto a reverse-phase C18 column. A gradient of increasing organic solvent (acetonitrile) is used to elute the peptides, with the desired full-length peptide typically eluting as a major peak. Fractions corresponding to this peak are collected.

-

Verification: The purified fractions are analyzed by Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm that the molecular weight matches the theoretical mass of Gly-Val-Leu-Cys (390.49 g/mol ). This provides strong evidence of a successful synthesis.

Part 3: Sequence Analysis and Structural Confirmation

Synthesizing a peptide of the correct mass is not enough; confirming the precise sequence of amino acids is a non-negotiable step for any research or therapeutic application. Errors in sequence can drastically alter or eliminate biological function.[4]

Method 1: Edman Degradation

Developed by Pehr Edman, this chemical method provides direct, unambiguous sequencing by sequentially cleaving and identifying amino acids from the N-terminus of the peptide.[5]

-

Mechanistic Overview: The process involves a two-step cycle. First, the N-terminal amino group reacts with phenyl isothiocyanate (PITC) under alkaline conditions. Second, treatment with anhydrous acid (trifluoroacetic acid) cleaves this derivatized N-terminal residue as a thiazolinone derivative, leaving the rest of the peptide chain intact.[6] The released derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is identified via chromatography by comparing its retention time to known standards.[7]

-

Experimental Protocol (Automated Sequencer):

-

Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable solvent.[5]

-

Immobilization: Covalently attach the peptide to a solid support membrane (e.g., PVDF) to prevent sample loss during extraction steps.[7]

-

Automated Sequencing: Place the membrane in an automated protein sequencer. The instrument performs the repetitive cycles of PITC coupling and TFA cleavage.

-

PTH-Amino Acid Identification: The sequencer automatically injects the released PTH-amino acid from each cycle into an in-line HPLC system.

-

Sequence Determination: The sequence is determined by the order of elution of the PTH-amino acids: Cycle 1 should yield PTH-Glycine, Cycle 2 PTH-Valine, Cycle 3 PTH-Leucine, and Cycle 4 PTH-Cysteine.

-

-

Edman Degradation Workflow Diagram:

Caption: The cyclical workflow of N-terminal sequencing by Edman degradation.

Method 2: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry offers a powerful, high-sensitivity method for peptide sequencing, particularly for complex mixtures, though it is also highly effective for pure samples.[8] The technique relies on fragmenting the peptide inside the mass spectrometer and deducing the sequence from the masses of the resulting fragments.[9]

-

Mechanistic Overview: The purified peptide is first ionized, typically using electrospray ionization (ESI). The mass spectrometer then selects the ion corresponding to the intact peptide (the precursor ion). This ion is directed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen), causing it to fragment along its peptide backbone.[10] This process is called collision-induced dissociation (CID).[11] The masses of the resulting fragment ions (the product ions) are then measured. The most common fragments are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). The mass difference between consecutive b-ions or y-ions corresponds to the mass of a specific amino acid residue, allowing the sequence to be reconstructed.[4]

-

Experimental Protocol (LC-MS/MS):

-

Sample Preparation: Dissolve the purified peptide in a solvent compatible with mass spectrometry (e.g., 0.1% formic acid in water/acetonitrile).

-

LC Separation: Inject the sample into an HPLC system coupled directly to the mass spectrometer. While not strictly necessary for a pure sample, it ensures the sample is well-conditioned for ionization.

-

MS1 Scan: The mass spectrometer performs an initial scan to detect the mass-to-charge ratio (m/z) of the intact peptide (precursor ion). For Gly-Val-Leu-Cys, this would be [M+H]⁺ ≈ 391.5.

-

MS2 Fragmentation: The instrument isolates the precursor ion and subjects it to CID.

-

MS2 Scan: The mass spectrometer scans the m/z ratios of the resulting fragment ions, generating a tandem mass spectrum.

-

Data Analysis (De Novo Sequencing): The spectrum is analyzed, either manually or with sequencing software. The analyst identifies series of b- and y-ions and calculates the mass differences between peaks to deduce the amino acid sequence. For example, the mass difference between the y₃ ion (Val-Leu-Cys) and the y₂ ion (Leu-Cys) would correspond to the mass of Valine.

-

-

MS/MS Sequencing Workflow Diagram:

Caption: The linear workflow for peptide sequencing via tandem mass spectrometry.

Part 4: Applications and Scientific Context

The synthesis and analysis of a peptide like Gly-Val-Leu-Cys are not merely academic exercises; they are enabling steps for broader scientific inquiry.

-

Role in Drug Discovery: Tetrapeptides are valuable scaffolds in drug discovery because they are large enough to achieve specific binding to biological targets yet small enough to have favorable pharmacokinetic properties.[1][12] They can serve as lead compounds for developing treatments for a wide range of conditions.[13]

-

Significance of the Cysteine Residue: The C-terminal cysteine is a key feature of this peptide. Its thiol group is a potent nucleophile and can participate in redox reactions, making it a precursor for the critical antioxidant glutathione.[][14] In drug development, this thiol group serves as a chemical handle for conjugating the peptide to other molecules, such as carrier proteins, imaging agents, or cytotoxic drugs for targeted delivery.[15]

-

Potential Research Applications:

-

Enzyme Substrate/Inhibitor Studies: Gly-Val-Leu-Cys could be tested as a substrate or inhibitor for proteases that recognize specific short sequences.

-

Biomaterial Development: The peptide could be used as a building block in self-assembling peptide hydrogels for applications in tissue engineering and controlled drug release.[16]

-

Fragment-Based Drug Design: It could serve as a fragment of a larger, biologically active protein, helping to elucidate the minimal sequence required for function.

-

References

- The Discovery and Synthesis of Novel Tetrapeptides: A Technical Guide. Benchchem.

- Peptide Sequencing by Mass Spectrometry. Thermo Fisher Scientific - US.

- Peptide Sequencing. University of California, Irvine.

- Peptide Sequencing with Electrospray LC/MS Part 1: Ion Types and Nomenclature.

- Workflow of Edman degradation.

- What Is Peptide Mass Spectrometry Identific

- 26.

- Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry.

- Peptide Sequencing by Edman Degrad

- Edman degrad

- Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives.

- Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications.

- Peptide Synthesis Methods for Drug Development: The Future of Therapeutics. Numaferm.

- Macrocyclic Tetrapeptides. University of Florida College of Pharmacy.

- Glycyl-L-cysteine. CymitQuimica.

- Cysteine: Definition, Structure, Benefits, Sources and Uses. BOC Sciences.

- L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. Peptide Synthesis Methods for Drug Development [numaferm.com]

- 4. sepscience.com [sepscience.com]

- 5. Edman degradation - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ehu.eus [ehu.eus]

- 8. Peptide Sequencing by Mass Spectrometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. What Is Peptide Mass Spectrometry Identification | MtoZ Biolabs [mtoz-biolabs.com]

- 10. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 11. Peptide Sequencing [ucimsf.ps.uci.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Macrocyclic Tetrapeptides » Department of Medicinal Chemistry » College of Pharmacy » University of Florida [mc.pharmacy.ufl.edu]

- 14. L-Cysteine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 15. CAS 57281-78-4: Glycyl-L-cysteine | CymitQuimica [cymitquimica.com]

- 16. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC): Chemical Identifiers, Synthesis Protocols, and Applications in Covalent Inhibitor Design

Executive Summary

Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC) is a highly specialized synthetic tetrapeptide characterized by its amphiphilic nature and the presence of a highly reactive C-terminal thiol group. While short, non-commercialized peptides like GVLC do not possess a ubiquitous, single-entry Chemical Abstracts Service (CAS) Registry Number in standard public databases, they are precisely defined by their sequence, molecular formula, and structural identifiers. In modern drug discovery, the GVLC motif has emerged as a critical structural component in the rational design of conformationally constrained bicyclic peptides, most notably serving as an anchoring sequence in covalent inhibitors targeting the SARS-CoV-2 3CL protease [1].

This technical guide synthesizes the chemical identity, physicochemical properties, and field-proven Solid-Phase Peptide Synthesis (SPPS) methodologies required to generate high-purity GVLC, providing a self-validating framework for researchers and drug development professionals.

Chemical Identity & Structural Identifiers

In chemical informatics, custom-synthesized oligopeptides are indexed via their Simplified Molecular-Input Line-Entry System (SMILES) and exact mass rather than a generalized CAS number. The precise structural identifiers for GVLC are summarized below.

Table 1: Chemical Identifiers of GVLC

| Identifier | Value / Description |

| Sequence | Gly-Val-Leu-Cys (GVLC) |

| CAS Registry Number | Not universally assigned (Custom synthesized sequence) |

| Molecular Formula | C16H30N4O5S |

| Molecular Weight | 390.50 g/mol |

| Canonical SMILES | NCC(=O)NC)C(=O)NC)C(=O)NC(=O)O |

Physicochemical Properties & Mechanistic Relevance

The biochemical utility of GVLC is dictated by the synergistic properties of its constituent amino acids. The aliphatic side chains of Valine and Leucine impart significant hydrophobicity, driving the peptide's interaction with non-polar binding pockets in target proteins. Conversely, the C-terminal Cysteine provides a highly nucleophilic sulfhydryl (-SH) group, which is the mechanistic cornerstone for both structural cyclization and covalent warhead conjugation.

Table 2: Physicochemical Profile

| Property | Value / Description | Mechanistic Implication |

| Isoelectric Point (pI) | ~5.5 | The peptide carries a net negative charge at physiological pH (7.4) due to the deprotonated C-terminal carboxylate. |

| Hydrophobicity | High | Promotes insertion into hydrophobic protease active sites. |

| Thiol pKa (Cys) | ~8.3 | At physiological pH, a fraction of the thiol exists as a highly reactive thiolate anion, ideal for nucleophilic attack. |

| Solubility | Moderate | Soluble in polar aprotic solvents (DMF, DMSO); requires pH > 6 for optimal aqueous solubility. |

Solid-Phase Peptide Synthesis (SPPS) Protocol

To ensure scientific integrity and high yield, GVLC is synthesized via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocol is designed as a self-validating system , incorporating in-process analytical controls to guarantee sequence fidelity.

Step-by-Step Methodology

-

Resin Selection & Swelling : Causality: Fmoc-Cys(Trt)-Wang resin is selected because the Wang linker yields a free C-terminal carboxylic acid upon cleavage, and the Trityl (Trt) group protects the sensitive cysteine thiol from oxidation during chain elongation. Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area.

-

Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 × 10 min). This base-catalyzed elimination removes the Fmoc protecting group, exposing the primary amine.

-

Iterative Amino Acid Coupling : Causality: Use HATU and N,N-Diisopropylethylamine (DIPEA) to activate the incoming Fmoc-amino acids (Fmoc-Leu-OH, Fmoc-Val-OH, Boc-Gly-OH). HATU ensures rapid formation of the active ester, minimizing epimerization.

-

In-Process Validation (Kaiser Test) : After each coupling, perform a Kaiser (ninhydrin) test. A negative result (yellow) validates complete amine acylation. A positive result (blue) indicates unreacted amines, triggering a mandatory double-coupling cycle. This feedback loop ensures 100% sequence accuracy before proceeding.

-

Global Cleavage & Scavenging : Causality: Treat the resin with a cleavage cocktail of TFA / TIPS / H₂O / EDT (92.5:2.5:2.5:2.5 v/v) for 2 hours. The inclusion of 1,2-ethanedithiol (EDT) and triisopropylsilane (TIPS) is critical. EDT acts as a potent sulfhydryl scavenger, preferentially capturing tert-butyl carbocations liberated from protecting groups, preventing the irreversible re-alkylation of the cysteine thiol.

-

Precipitation & Purification : Precipitate the crude peptide in cold diethyl ether. Purify via Preparative RP-HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA. Validate the final product via LC-MS (Target m/z: [M+H]+ 391.5).

Figure 1: Step-by-step Fmoc-SPPS workflow for GVLC, incorporating self-validating Kaiser tests.

Applications in Drug Development: SARS-CoV-2 3CL Protease Inhibitors

The GVLC sequence has demonstrated significant utility in the rational design of antiviral therapeutics. Recent breakthroughs in medicinal chemistry have utilized the GVLC motif to engineer [1].

Mechanistic Causality in Bicyclic Scaffolds

In the study by Wang et al. (2024), the GVLC sequence was incorporated into the C-terminus of longer precursor peptides (e.g., BCP-6B: Ala-Cys-Gly-Ser-Gly-Arg-Cys-Ser-Gly-Val-Leu-Cys). To overcome the poor metabolic stability and high entropic penalty of linear peptides, the three cysteine residues within the sequence are reacted with a C3-symmetric electrophilic scaffold, such as 1,3,5-tris(bromomethyl)benzene (TBMB).

The C-terminal Cysteine of the GVLC motif acts as a critical nucleophilic anchor. The sulfhydryl group undergoes a nucleophilic substitution with the bromomethyl groups of TBMB, cyclizing the peptide into a rigid bicyclic conformation. This structural constraint minimizes entropic loss upon binding to the 3CL protease. Furthermore, the aliphatic side chains of Valine and Leucine within the GVLC motif are spatially locked into an orientation that perfectly complements the hydrophobic S-subpockets of the protease active site, resulting in nanomolar inhibitory potency (IC50 ~40 nM) [1].

Figure 2: Mechanism of GVLC cysteine thiol cyclization to form a constrained 3CL protease inhibitor.

References

-

Wang, Q., Wang, Y., Li, J., Liu, H., & Chen, S. (2024). Bicyclic peptide-enhanced covalent inhibitor of SARS-CoV-2 3CL protease. Exploration of Drug Science.[Link]

An In-depth Technical Guide to the Hydrophobicity Profile of Glycyl-L-valyl-L-leucyl-L-cysteine

Foreword: Deconstructing Molecular Behavior for Advanced Drug Development

In the landscape of peptide-based therapeutics and diagnostics, a molecule's hydrophobicity is a critical determinant of its fate and function. This property, the intrinsic tendency to repel water, governs a cascade of vital processes including protein folding, membrane interaction, and biomolecular association.[1] For the drug development professional, a nuanced understanding of a peptide's hydrophobicity profile is not merely academic; it is a cornerstone of rational drug design, influencing everything from solubility and stability to bioavailability and target engagement.

This guide provides a comprehensive technical analysis of the hydrophobicity profile of the tetrapeptide Glycyl-L-valyl-L-leucyl-L-cysteine (GVLC). We will dissect the theoretical underpinnings of its hydrophobicity, grounded in the contributions of its constituent amino acid residues, and provide a detailed, field-proven protocol for its empirical determination using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable experimental insights.

Theoretical Framework: Unveiling the Hydrophobic Character of Glycyl-L-valyl-L-leucyl-L-cysteine

The hydrophobicity of a peptide is a composite of the individual hydrophobicities of its amino acid residues.[2] By examining the properties of Glycine, Valine, Leucine, and Cysteine, we can construct a theoretical hydrophobicity profile for the GVLC tetrapeptide.

The Building Blocks: A Closer Look at the Amino Acid Constituents

-

Glycine (Gly): With a single hydrogen atom as its side chain, Glycine is the simplest amino acid. It is considered neutral or weakly hydrophilic and often serves as a baseline in hydrophobicity scales.[1]

-

Valine (Val): Valine possesses a branched aliphatic side chain (isopropyl group), rendering it significantly hydrophobic. Its nonpolar nature drives it to the interior of proteins or into lipid environments.[1]

-

Leucine (Leu): Leucine, with its isobutyl side chain, is one of the most hydrophobic amino acids.[1] Its strong preference for nonpolar environments plays a crucial role in protein folding and stability.

-

Cysteine (Cys): The hydrophobicity of Cysteine is a subject of considerable nuance.[3][4] Its sulfhydryl (-SH) group can exhibit polar characteristics; however, the overall consensus is that cysteine is moderately hydrophobic and is frequently found buried within the nonpolar core of proteins.[4][5] The reactivity of the sulfhydryl group, which can form disulfide bonds, adds another layer of complexity to its behavior.[6]

Quantifying Hydrophobicity: The Utility of Hydrophobicity Scales

Numerous hydrophobicity scales have been developed to assign a numerical value to the relative hydrophobicity of amino acid residues.[7][8] These scales are invaluable for predicting the behavior of peptides. The Kyte-Doolittle scale is one of the most widely used for predicting transmembrane helices and overall peptide hydrophobicity.[9]

Below is a table summarizing the hydrophobicity indices of the constituent amino acids of GVLC from a commonly referenced scale, normalized to give the most hydrophobic residue a value of 100 and glycine a value of 0.

| Amino Acid | Three-Letter Code | One-Letter Code | Hydrophobicity Index (pH 7) |

| Glycine | Gly | G | 0 |

| Valine | Val | V | 76 |

| Leucine | Leu | L | 97 |

| Cysteine | Cys | C | 49 |

Table 1: Hydrophobicity indices of the constituent amino acids of Glycyl-L-valyl-L-leucyl-L-cysteine at pH 7.

Calculating the Grand Average of Hydropathy (GRAVY) Score

A common method to estimate the overall hydrophobicity of a peptide is to calculate its Grand Average of Hydropathy (GRAVY) score. This is achieved by summing the hydrophobicity values of all amino acids and dividing by the number of residues in the sequence.[2]

Using the values from Table 1, the GRAVY score for Glycyl-L-valyl-L-leucyl-L-cysteine can be calculated as follows:

(0 + 76 + 97 + 49) / 4 = 55.5

This positive and relatively high GRAVY score suggests that Glycyl-L-valyl-L-leucyl-L-cysteine is a moderately hydrophobic peptide. This theoretical assessment provides a valuable starting point for experimental design.

Experimental Determination: A Protocol for RP-HPLC Analysis

While theoretical calculations are instructive, the definitive hydrophobicity profile of a peptide must be determined empirically. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose, separating molecules based on their hydrophobicity.[10][11]

The Principle of Reversed-Phase HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is polar. Peptides are introduced to the column in a polar mobile phase and bind to the stationary phase to varying degrees based on their hydrophobicity. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is then applied, causing the peptides to elute in order of increasing hydrophobicity.[10][11] More hydrophobic peptides interact more strongly with the stationary phase and thus have longer retention times.

Workflow for RP-HPLC Analysis of Glycyl-L-valyl-L-leucyl-L-cysteine

The following diagram illustrates the experimental workflow for determining the hydrophobicity profile of GVLC using RP-HPLC.

Caption: Workflow for RP-HPLC analysis of peptide hydrophobicity.

Detailed Experimental Protocol

This protocol provides a robust starting point for the analysis of Glycyl-L-valyl-L-leucyl-L-cysteine. Optimization may be required based on the specific instrumentation and purity of the peptide.

2.3.1. Materials and Reagents

-

Glycyl-L-valyl-L-leucyl-L-cysteine (lyophilized powder, >95% purity)

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA), sequencing grade

-

C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with gradient pump, autosampler, and UV detector

2.3.2. Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water.

-

Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile.

2.3.3. Sample Preparation

-

Accurately weigh approximately 1 mg of Glycyl-L-valyl-L-leucyl-L-cysteine.

-

Dissolve the peptide in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

Vortex briefly to ensure complete dissolution.

-

Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2.3.4. HPLC Method

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Detection Wavelength: 214 nm (for peptide bonds)

-

Injection Volume: 10 µL

-

Gradient Program:

| Time (min) | % Mobile Phase B |

| 0 | 5 |

| 30 | 65 |

| 32 | 95 |

| 35 | 95 |

| 36 | 5 |

| 40 | 5 |

Table 2: Illustrative gradient program for RP-HPLC analysis.

2.3.5. Data Analysis and Interpretation

The primary output of the experiment will be a chromatogram showing a peak corresponding to the elution of Glycyl-L-valyl-L-leucyl-L-cysteine. The retention time of this peak is a direct measure of its hydrophobicity under the specified conditions. A longer retention time indicates greater hydrophobicity. For comparative analysis, a set of standard peptides with known hydrophobicities can be run under the same conditions to create a calibration curve.

Causality and Self-Validation in Experimental Design

The described protocol is designed as a self-validating system. The choice of a C18 column provides a highly hydrophobic stationary phase, ensuring strong retention of hydrophobic peptides and allowing for fine resolution.[12] The use of TFA as an ion-pairing agent sharpens peaks and improves reproducibility by minimizing ionic interactions with the silica backbone of the stationary phase. The gradient elution ensures that peptides with a wide range of hydrophobicities can be effectively separated and analyzed in a single run.[13] A clean, single peak at the expected retention time for a peptide of this composition would validate the purity of the sample and the appropriateness of the chromatographic conditions.

Concluding Remarks and Future Directions

The moderately hydrophobic nature of Glycyl-L-valyl-L-leucyl-L-cysteine, predicted by its GRAVY score and confirmable by RP-HPLC, has significant implications for its potential applications. This hydrophobicity may facilitate its interaction with and potential transport across cellular membranes. However, it could also present challenges in terms of aqueous solubility, which may need to be addressed in formulation development.

Further characterization could involve studying the peptide's hydrophobicity under different pH conditions, as the ionization state of the terminal carboxyl and amino groups, as well as the cysteine side chain, can influence its overall polarity.[1][14] Additionally, investigating the impact of dimerization through disulfide bond formation between two molecules of Glycyl-L-valyl-L-leucyl-L-cysteine on its hydrophobicity profile would provide a more complete understanding of its behavior in various environments.

This guide provides a robust framework for both the theoretical and experimental characterization of the hydrophobicity of Glycyl-L-valyl-L-leucyl-L-cysteine. By integrating these approaches, researchers and drug development professionals can gain the critical insights necessary to advance their scientific and therapeutic objectives.

References

-

White, S. H. (2011). Experimentally Determined Hydrophobicity Scales. Retrieved from [Link]

-

Wikipedia. (2023). Hydrophobicity scales. Retrieved from [Link]

-

Hoffmann, W., et al. (2018). An Intrinsic Hydrophobicity Scale for Amino Acids and Its Application to Fluorinated Compounds. Angewandte Chemie International Edition, 57(34), 11029-11033. Retrieved from [Link]

-

Osorio, D., Rondon-Villarreal, P., & Palomino-Schatzlein, M. (2015). Peptides: Calculate Indices and Theoretical Physicochemical Properties of Protein Sequences. R package version 1.1.0. Retrieved from [Link]

-

Simm, M., et al. (2016). 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification. Biological Research, 49(1), 31. Retrieved from [Link]

-

Bio-Synthesis Inc. (2020). Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins. Retrieved from [Link]

-

Prot pi. (n.d.). Peptide Tool. Retrieved from [Link]

-

GenScript. (n.d.). Peptide Hydrophobicity/Hydrophilicity Analysis Tool. Retrieved from [Link]

-

Narang, D., et al. (2018). Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein. Biophysical Journal, 114(5), 1075-1080. Retrieved from [Link]

-

Sereda, T. J., et al. (1994). Optimization of peptide separations in reversed-phase HPLC: Isocratic versus gradient elution. Journal of Chromatography A, 676(2), 139-153. Retrieved from [Link]

-

Keller, R. (2024). While cysteine has a positive hydropathy index, why is it categorized as a polar amino acid? ResearchGate. Retrieved from [Link]

-

Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press. Retrieved from [Link]

-

Leluk, J. (1997). Why is cysteine special? Retrieved from [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC. Retrieved from [Link]

-

Nagano, N., Ota, M., & Nishikawa, K. (1999). Strong hydrophobic nature of cysteine residues in proteins. FEBS Letters, 458(1), 69-71. Retrieved from [Link]

-

Mant, C. T., et al. (2006). Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects. Biopolymers, 84(2), 202-218. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. hydrophobicity: Compute the hydrophobicity index of a protein sequence in Peptides: Calculate Indices and Theoretical Physicochemical Properties of Protein Sequences [rdrr.io]

- 3. Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cryst.bbk.ac.uk [cryst.bbk.ac.uk]

- 7. Hydrophobicity scales - Wikipedia [en.wikipedia.org]

- 8. 50 years of amino acid hydrophobicity scales: revisiting the capacity for peptide classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amino Acid Hydrophobicity for Structural Prediction of Peptides and Proteins [biosyn.com]

- 10. renyi.hu [renyi.hu]

- 11. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]

- 12. harvardapparatus.com [harvardapparatus.com]

- 13. researchgate.net [researchgate.net]

- 14. Determination of intrinsic hydrophilicity/hydrophobicity of amino acid side chains in peptides in the absence of nearest-neighbor or conformational effects - PubMed [pubmed.ncbi.nlm.nih.gov]

The C-Terminal Cysteine: A Nexus of Reactivity and Therapeutic Potential in Peptides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the C-Terminal Cysteine in a Model GVLC Peptide

In the landscape of peptide-based therapeutics and chemical biology, the strategic placement of reactive amino acid residues is paramount. Among these, cysteine, with its nucleophilic thiol side chain, stands out as a versatile handle for chemical modification, conjugation, and modulation of peptide structure and function. When positioned at the C-terminus, its reactivity is further nuanced, presenting both unique opportunities and synthetic challenges.

This guide provides an in-depth exploration of the role of the C-terminal cysteine in peptide reactivity. For the purpose of this discussion, we will use a model tetrapeptide with the sequence Gly-Val-Leu-Cys (GVLC) as a framework. It is important to note that "GVLC peptide" is not a standard designation for a recognized peptide family. Therefore, this guide will focus on the fundamental chemical principles governing the reactivity of a C-terminal cysteine, using the GVLC sequence as a representative scaffold. We will delve into the chemical transformations that the C-terminal thiol can undergo, the implications of these reactions for drug development, and the experimental methodologies used to probe and harness this reactivity.

I. The Unique Chemical Environment of the C-Terminal Cysteine Thiol

The reactivity of a cysteine residue is significantly influenced by its local chemical environment, including its position within the peptide sequence. A C-terminal cysteine possesses distinct properties compared to an internal or N-terminal cysteine. The proximity of the free carboxyl group can influence the pKa of the thiol group, which in turn governs its nucleophilicity. The pKa of the cysteine thiol is typically around 8.3-8.6, but this can be perturbed by neighboring residues.[1]

The free carboxylate at physiological pH can engage in hydrogen bonding interactions that can either stabilize the thiolate anion, enhancing its reactivity, or sterically hinder access to the thiol group. Understanding these nuances is critical for predicting and controlling the outcomes of chemical modifications.

II. Key Reactions of the C-terminal Cysteine Thiol

The thiol group of a C-terminal cysteine is a gateway to a variety of chemical transformations, each with important implications for peptide function and application.

A. Disulfide Bond Formation: Dimerization and Cyclization

One of the most fundamental reactions of cysteine is its oxidation to form a disulfide bond (cystine). For a peptide with a C-terminal cysteine, this can lead to two primary outcomes:

-

Intermolecular Disulfide Bond Formation (Dimerization): Two molecules of a C-terminal cysteine-containing peptide can oxidize to form a homodimer. This dimerization can have profound biological consequences. For instance, the dimerization of cell-penetrating peptides via a C-terminal cysteine has been shown to enhance their affinity for nucleic acids and improve transfection efficiency.[2] Similarly, dimerization can be crucial for the inhibitory activity of certain peptides, potentially by mimicking the dimeric nature of their target receptors.[3][4]

-

Intramolecular Disulfide Bond Formation (Cyclization): If another cysteine residue is present within the peptide sequence, an intramolecular disulfide bond can form, leading to a cyclic peptide. Peptide cyclization is a widely used strategy in drug design to improve conformational stability, receptor binding affinity, and resistance to enzymatic degradation.

The formation of disulfide bonds can be spontaneous in the presence of oxygen, especially at pH values above the thiol's pKa, and can be accelerated by the presence of metal ions.[5] In a laboratory setting, this process is often controlled using specific oxidizing agents.

Diagram: Disulfide Bond Formation of a GVLC Peptide

Caption: Oxidation pathways of C-terminal cysteine peptides.

B. Michael Addition: Covalent Conjugation

The nucleophilic thiolate of the C-terminal cysteine can readily participate in Michael-type additions with α,β-unsaturated carbonyl compounds, such as maleimides. This reaction is highly efficient and specific for thiols under mild conditions, making it a cornerstone of bioconjugation.

In the context of drug development, this allows for the covalent attachment of a wide range of moieties to the C-terminus of a peptide, including:

-

Drug Payloads: For the creation of peptide-drug conjugates (PDCs).

-

Imaging Agents: Such as fluorescent dyes or radioisotopes for diagnostic purposes.

-

Polyethylene Glycol (PEG): To improve pharmacokinetic properties (PEGylation).

The thiol-Michael addition is a form of "click chemistry," characterized by its high yield, selectivity, and biocompatibility.[6][7]

Diagram: Michael Addition of a GVLC Peptide with a Maleimide-Functionalized Drug

Caption: Covalent conjugation via thiol-Michael addition.

C. Native Chemical Ligation (NCL): A Powerful Tool for Peptide Synthesis

While native chemical ligation (NCL) classically involves the reaction of a peptide with an N-terminal cysteine and a peptide with a C-terminal thioester, understanding this reaction is crucial for appreciating the unique reactivity of cysteine.[8][9][10] The reaction proceeds through a transthioesterification, followed by a spontaneous S-to-N acyl shift to form a native peptide bond.[9]

The principles of NCL highlight the exceptional ability of the cysteine thiol to act as a nucleophile in a highly specific manner. While not a direct reaction of a C-terminal cysteine in the canonical NCL, variations and related ligation chemistries have been developed that expand the toolkit for peptide synthesis and modification, some of which can be adapted to utilize C-terminal cysteines.

The synthesis of peptides with C-terminal thioesters, required for NCL, can be challenging, and methods to overcome these difficulties are an active area of research.[11]

III. Challenges in the Synthesis of Peptides with a C-Terminal Cysteine

The unique reactivity of the C-terminal cysteine also presents challenges during solid-phase peptide synthesis (SPPS). The α-proton of a C-terminal cysteine ester is particularly acidic, making it susceptible to epimerization (racemization) during the repeated base treatments used for Fmoc deprotection.[11][12]

Another common side reaction is the β-elimination of the thiol group, followed by the addition of piperidine (the base used for Fmoc removal), leading to the formation of a 3-(N-piperidinyl)alanine artifact.[11] These side reactions can significantly reduce the yield and purity of the desired peptide.

Strategies to mitigate these issues include the use of specialized linkers, alternative protecting groups for the thiol, and optimized coupling and deprotection conditions.[11][12]

IV. Therapeutic and Diagnostic Implications

The ability to selectively modify the C-terminal cysteine has significant implications for the development of novel therapeutics and diagnostics.

A. Enhancing Biological Activity

As mentioned, the addition of a C-terminal cysteine can enhance the biological activity of peptides. For example, a C-terminal cysteine was found to be essential for the in vivo efficacy of an antimicrobial peptide against S. aureus.[13] The exact mechanism for this enhancement is an area of active investigation but may involve dimerization, altered membrane interactions, or improved stability.

B. Peptide-Drug Conjugates (PDCs)

The C-terminal cysteine provides a specific site for the attachment of cytotoxic drugs to create PDCs for targeted cancer therapy. By conjugating the drug to a peptide that selectively binds to receptors overexpressed on tumor cells, the systemic toxicity of the drug can be reduced, and its therapeutic index can be improved.

C. Diagnostic Probes

The attachment of imaging agents to the C-terminal cysteine allows for the development of peptide-based probes for various imaging modalities, such as fluorescence imaging and positron emission tomography (PET). These probes can be used for disease diagnosis, monitoring treatment response, and studying biological processes in real-time.

V. Experimental Methodologies

A variety of experimental techniques are employed to study and utilize the reactivity of the C-terminal cysteine.

A. Synthesis and Purification of C-terminal Cysteine Peptides

| Step | Description | Key Considerations |

| 1. Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid support, typically using Fmoc chemistry. | Choice of resin, protecting groups for the cysteine thiol (e.g., Trt, Acm), and coupling reagents are critical to minimize side reactions like racemization and β-elimination.[11][12] |

| 2. Cleavage and Deprotection | The peptide is cleaved from the resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers). | The scavenger cocktail must be optimized to prevent re-attachment of protecting groups and protect sensitive residues. |

| 3. Purification | The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). | A gradient of water and acetonitrile with a small amount of trifluoroacetic acid is typically used. |

| 4. Characterization | The purified peptide is characterized by mass spectrometry (to confirm the correct mass) and analytical RP-HPLC (to assess purity). |

B. Monitoring Cysteine Reactivity

-

Ellman's Test: A colorimetric assay used to quantify free thiol groups. This can be used to monitor the progress of reactions that consume the thiol, such as disulfide bond formation or Michael addition.

-

Mass Spectrometry: An indispensable tool for confirming the identity of reaction products. By comparing the mass of the starting peptide with the mass of the product, the success of a conjugation or modification reaction can be verified.

-

NMR Spectroscopy: Can provide detailed structural information about the modified peptide, including the site of modification and any conformational changes that may have occurred.

Diagram: Experimental Workflow for Studying GVLC Peptide Reactivity

Caption: A typical workflow for the modification of a C-terminal cysteine peptide.

VI. Conclusion and Future Perspectives

The C-terminal cysteine is a powerful and versatile functional group in the design and development of peptide-based tools and therapeutics. Its unique chemical reactivity, particularly its propensity for disulfide bond formation and thiol-Michael addition, provides a robust platform for dimerization, cyclization, and site-specific conjugation. While the synthesis of peptides with a C-terminal cysteine requires careful optimization to avoid side reactions, the benefits of this strategic placement often outweigh the challenges.

Future research in this area will likely focus on the development of novel ligation and modification chemistries that further expand the utility of the C-terminal cysteine, as well as a deeper exploration of how modifications at this position can be used to fine-tune the biological activity and pharmacokinetic properties of therapeutic peptides. As our understanding of the intricate relationship between peptide structure, reactivity, and function continues to grow, the C-terminal cysteine is poised to remain a central element in the design of the next generation of peptide-based drugs and diagnostics.

References

-

Barluenga, S., et al. (2016). Native Chemical Ligation Strategy to Overcome Side Reactions during Fmoc-Based Synthesis of C-Terminal Cysteine-Containing Peptides. Organic Letters. Available at: [Link]

-

Kader, S. & Hart, P. (n.d.). Chemical and Local Effects on Peptide Cysteine Reactivity. Scholarly Commons. Available at: [Link]

-

Johnson, E.C.B. & Kent, S.B.H. (2009). Native Chemical Ligation: A Boon to Peptide Chemistry. PMC. Available at: [Link]

-

Wikipedia. (n.d.). Native chemical ligation. Available at: [Link]

-

Biosyntan GmbH. (n.d.). Native Chemical Ligation. Available at: [Link]

-

JPT Peptide Technologies. (n.d.). Comprehensive Guide to Peptide C-Terminal Modifications. Available at: [Link]

-

Schöneich, C. (2011). Cysteine residues as catalysts for covalent peptide and protein modification: a role for thiyl radicals? Biochemical Society Transactions. Available at: [Link]

-

Poole, A.J., et al. (2019). A C-terminal cysteine residue is required for peptide-based inhibition of the NGF/TrkA interaction at nM concentrations. PubMed Central. Available at: [Link]

-

UCL Discovery. (n.d.). Recent advances in N- and C-terminus cysteine protein bioconjugation. Available at: [Link]

-

Zhang, L., et al. (2016). Immobilization of Cysteine-Tagged Proteins on Electrode Surfaces by Thiol–Ene Click Chemistry. ACS Applied Materials & Interfaces. Available at: [Link]

-

Markey, L., et al. (2013). Native Chemical Ligation,Thiol–Ene Click: A Methodology for the Synthesis of Functionalized Peptides. The Journal of Organic Chemistry. Available at: [Link]

-

Thompson, R.E., et al. (2020). Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC. Available at: [Link]

-

Chen, C., et al. (2018). Adding a C-terminal Cysteine (CTC) Can Enhance the Bactericidal Activity of Three Different Antimicrobial Peptides. Frontiers. Available at: [Link]

-

Cerea, E., et al. (2023). Cysteine Redox Chemistry in Peptide Self-Assembly to Modulate Hydrogelation. MDPI. Available at: [Link]

-

Liu, Y., et al. (2015). Thiol–ene click chemistry: a biocompatible way for orthogonal bioconjugation of colloidal nanoparticles. PMC. Available at: [Link]

-

Macmillan Group. (2015). Click Reactions For Post-Translational Protein Modification. Available at: [Link]

-

Poole, A.J., et al. (2019). A C-terminal cysteine residue is required for peptide-based inhibition of the NGF/TrkA interaction at nM concentrations: implications for peptide-based analgesics. PubMed Central. Available at: [Link]

-

Tuang, S., et al. (2021). A reactive peptide interface for site-selective cysteine bioconjugation. Pentelute Lab. Available at: [Link]

-

Fallon, T., et al. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers. Available at: [Link]

-

Fernandez, A., et al. (2013). The structure of GLV precursor proteins consists of two conserved... ResearchGate. Available at: [Link]

-

Fernandez, A., et al. (2015). The GLV6/RGF8/CLEL2 peptide regulates early pericycle divisions during lateral root initiation. PMC. Available at: [Link]

-

Fernandez, A., et al. (2013). Transcriptional and Functional Classification of the GOLVEN/ROOT GROWTH FACTOR/CLE-Like Signaling Peptides Reveals Their Role in Lateral Root and Hair Formation. PMC. Available at: [Link]

-

Åmand, H.L., et al. (2012). Functionalization with C-terminal cysteine enhances transfection efficiency of cell-penetrating peptides through dimer formation. PubMed. Available at: [Link]

-

Wang, G., et al. (2021). Evolution of RGF/GLV/CLEL Peptide Hormones and Their Roles in Land Plant Growth and Regulation. PMC. Available at: [Link]

-

Glycopedia. (n.d.). Peptidoglycan Molecular Structure. Available at: [Link]

-

Lee, S., et al. (2021). The Cysteine-Containing Cell-Penetrating Peptide AP Enables Efficient Macromolecule Delivery to T Cells and Controls Autoimmune Encephalomyelitis. MDPI. Available at: [Link]

-

Sagara, J.I. (2023). Critical Roles of the Cysteine–Glutathione Axis in the Production of γ-Glutamyl Peptides in the Nervous System. MDPI. Available at: [Link]

Sources

- 1. H-Lys-Glu-Ser-Val-Arg-Leu-Cys(1)-Gly-Leu-Glu-Tyr-Ile-Arg-Thr-Val-Ile-Tyr-Ile-Cys(2)-Ala-Ser-Ser-Arg-Trp-OH.H-Cys(1)-Arg-Glu-Gly-Ala-Ser-Met-Lys-Glu-Leu-Ser-Thr-Leu-Cys(2)-OH | C187H307N53O57S5 | CID 162646707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A C-terminal cysteine residue is required for peptide-based inhibition of the NGF/TrkA interaction at nM concentrations: implications for peptide-based analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. digital.csic.es [digital.csic.es]

- 5. Transcriptional and Functional Classification of the GOLVEN/ROOT GROWTH FACTOR/CLE-Like Signaling Peptides Reveals Their Role in Lateral Root and Hair Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. peptidesoflondon.com [peptidesoflondon.com]

- 8. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Reactive-cysteine profiling for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics | bioRxiv [biorxiv.org]

- 12. GLOW Peptide: BPC-157 + TB-500 + GHK-Cu Research Blend [profoundaminos.com]

- 13. researchgate.net [researchgate.net]

Application Note: Solid-Phase Synthesis of Glycyl-L-valyl-L-leucyl-L-cysteine

Abstract

This application note provides a detailed, field-proven protocol for the manual synthesis of the tetrapeptide Glycyl-L-valyl-L-leucyl-L-cysteine (Gly-Val-Leu-Cys) using Fmoc-based solid-phase peptide synthesis (SPPS). The guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for key experimental choices, from resin selection to final purification. Special emphasis is placed on the strategic handling of the C-terminal cysteine residue, a critical aspect for ensuring high yield and purity. The protocol incorporates self-validating checkpoints, such as the Kaiser test, to monitor reaction completion at each stage.

Introduction and Scientific Principles

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide chemistry, enabling the stepwise construction of a peptide chain anchored to an insoluble resin support.[1] The Fmoc/tBu strategy is widely used due to its mild deprotection conditions. This protocol will detail the synthesis of Gly-Val-Leu-Cys, a tetrapeptide sequence that presents several common challenges in SPPS: potential steric hindrance from valine and leucine, and the reactive thiol side-chain of cysteine which requires robust protection.

The synthesis will proceed from the C-terminus (Cysteine) to the N-terminus (Glycine). The core principle involves a repeating cycle of two main steps:

-

Fmoc Deprotection: The removal of the temporary Nα-Fmoc (9-fluorenylmethyloxycarbonyl) protecting group using a piperidine base solution to expose a free amine for the next coupling step.[1]

-

Amino Acid Coupling: The activation of the incoming Fmoc-protected amino acid's carboxyl group to facilitate the formation of a peptide bond with the newly freed amine on the resin-bound peptide chain.[2]

Cysteine presents a unique challenge due to its sulfhydryl group, which can undergo unwanted oxidation to form disulfide bonds. To prevent this during synthesis, the thiol group is protected with an acid-labile Trityl (Trt) group. This group is stable throughout the synthesis cycles but is efficiently removed during the final acid-mediated cleavage from the resin.

Materials, Reagents, and Equipment

Materials and Reagents

| Component | Description/Specification | Supplier Example |

| Resin | 2-Chlorotrityl chloride (2-CTC) resin, 100-200 mesh, ~1.2 mmol/g substitution | Merck (Novabiochem), Sunresin |

| Amino Acids | Fmoc-Cys(Trt)-OH | Bachem, ChemPep |

| Fmoc-Leu-OH | Bachem, ChemPep | |

| Fmoc-Val-OH | Bachem, ChemPep | |

| Fmoc-Gly-OH | Bachem, ChemPep | |

| Coupling Reagent | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Benchchem, CEM |

| Base | DIPEA (N,N-Diisopropylethylamine), peptide synthesis grade | Sigma-Aldrich |

| Deprotection Reagent | Piperidine, peptide synthesis grade | Sigma-Aldrich |

| Solvents | DMF (N,N-Dimethylformamide), peptide synthesis grade | Fisher Scientific |

| DCM (Dichloromethane), anhydrous | Fisher Scientific | |

| Diethyl ether, anhydrous, cold (-20°C) | Fisher Scientific | |

| Acetonitrile (ACN), HPLC grade | Fisher Scientific | |

| Cleavage Cocktail | TFA (Trifluoroacetic acid), reagent grade | Sigma-Aldrich |

| TIS (Triisopropylsilane), scavenger | Sigma-Aldrich | |

| Deionized Water (H₂O) | --- | |

| Kaiser Test Kit | Reagent A (KCN in Pyridine), Reagent B (Ninhydrin in n-butanol), Reagent C (Phenol in n-butanol) | Aapptec, Sigma-Aldrich |

Equipment

-

Solid-phase peptide synthesis vessel with a fritted bottom

-

Mechanical shaker or vortexer

-

Nitrogen gas line for solvent removal and inert atmosphere

-

Analytical balance

-

Lyophilizer (Freeze-dryer)

-

High-Performance Liquid Chromatography (HPLC) system (analytical and preparative)

-

Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Detailed Synthesis Protocol

This protocol is based on a 0.1 mmol synthesis scale.

Workflow Overview

Caption: Workflow for the SPPS of Gly-Val-Leu-Cys.

Step 1: Resin Preparation and First Amino Acid Loading

-

Rationale: 2-Chlorotrityl chloride (2-CTC) resin is selected because it is extremely acid-labile.[3] This allows for the loading of the first amino acid, Fmoc-Cys(Trt)-OH, with minimal risk of racemization, a known issue with cysteine.[4] Furthermore, it enables the eventual cleavage of the peptide under conditions mild enough to preserve the integrity of the final product.[5]

-

Resin Swelling: Place 83 mg of 2-CTC resin (0.1 mmol scale for a 1.2 mmol/g resin) into the synthesis vessel. Add 2 mL of anhydrous DCM and allow the resin to swell for 30 minutes with gentle agitation.[6] Drain the DCM.

-

Amino Acid Attachment: Dissolve Fmoc-Cys(Trt)-OH (117 mg, 0.2 mmol, 2 eq) in 2 mL of anhydrous DCM. Add DIPEA (68 µL, 0.4 mmol, 4 eq). Add this solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

Capping: To block any unreacted chloride sites on the resin, add 0.5 mL of methanol (MeOH) and agitate for 30 minutes.

-

Washing: Drain the solution and wash the resin sequentially with DCM (3 x 2 mL) and DMF (3 x 2 mL).

Step 2: Peptide Chain Elongation (Cycles for Leu, Val, Gly)

Perform the following cycle for each amino acid in sequence: Fmoc-Leu-OH, Fmoc-Val-OH, and Fmoc-Gly-OH.

-

Fmoc Deprotection:

-

Add 2 mL of 20% piperidine in DMF to the resin.[1]

-

Agitate for 3 minutes, then drain.

-

Add another 2 mL of 20% piperidine in DMF and agitate for 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).

-

-

Monitoring Deprotection (Kaiser Test):

-

Rationale: The Kaiser test is a qualitative colorimetric assay to confirm the presence of a free primary amine, indicating successful Fmoc removal.[7][8]

-

Procedure: Remove a few beads of resin and place them in a small test tube. Add 2-3 drops each of Kaiser test solutions A, B, and C.[7] Heat at 110°C for 5 minutes.

-

Interpretation: A deep blue color in both the beads and the solution confirms the presence of a free amine, and you can proceed to the coupling step.[7] If the test is negative (yellow/colorless), the deprotection step should be repeated.

-

-

Amino Acid Coupling:

-

Rationale: HBTU is an efficient aminium-based coupling reagent that rapidly activates the carboxylic acid of the incoming amino acid, forming an HOBt active ester.[2][9] This intermediate reacts with the free amine on the peptide chain to form the peptide bond with minimal risk of racemization.[10][11] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

-

Procedure: In a separate vial, pre-activate the next amino acid by dissolving Fmoc-AA-OH (0.3 mmol, 3 eq), HBTU (114 mg, 0.3 mmol, 3 eq), and DIPEA (102 µL, 0.6 mmol, 6 eq) in 1.5 mL of DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 45-60 minutes at room temperature.

-

-

Monitoring Coupling (Kaiser Test):

-

Drain the coupling solution and wash the resin with DMF (3 x 2 mL).

-

Perform a Kaiser test as described above.

-

Interpretation: A negative result (yellow/colorless beads and solution) indicates that the coupling is complete.[12] If the test is positive (blue beads), the coupling step should be repeated with fresh reagents ("double coupling").

-

-

Repeat: After a successful coupling, return to Step 1 (Fmoc Deprotection) for the next amino acid in the sequence.

Step 3: Cleavage and Final Deprotection

-

After the final coupling (Fmoc-Gly-OH) and a negative Kaiser test, perform one final Fmoc deprotection step as described above.

-

Wash the resin thoroughly with DMF (3 x 2 mL), followed by DCM (3 x 2 mL).

-